Polyimide Solubility: tert-Butoxy vs. tert-Butyl
Polyimides synthesized from 4-(tert-butoxy)benzene-1,2-diamine exhibit markedly higher solubility in polar aprotic solvents after thermal imidization compared to those derived from the non-oxygenated 4-(tert-butyl) analog. Patent disclosures report that the introduction of the tert-butoxy group in the diamine monomer yields polyimides that remain fully soluble at 10–20 wt% in N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) after imidization, whereas the polyimide from 4-(tert-butyl)benzene-1,2-diamine shows partial precipitation and gelation under identical processing conditions [1]. This is attributed to the higher free volume and reduced chain packing induced by the tert-butoxy group, which disrupts inter-chain charge-transfer complexation. This solubility differentiation is explicitly claimed in patent literature describing asymmetric diamines for improving polymer processability [1].
| Evidence Dimension | Solubility of fully imidized polyimide in polar aprotic solvents |
|---|---|
| Target Compound Data | Soluble at 10–20 wt% in NMP and DMAc after imidization |
| Comparator Or Baseline | 4-(tert-butyl)benzene-1,2-diamine-derived polyimide: partial precipitation/gelation at 10–20 wt% in same solvents |
| Quantified Difference | Remains fully dissolved vs. precipitation/gelation at equivalent concentration |
| Conditions | Polyimides synthesized via standard two-step polycondensation with aromatic dianhydrides; solubility tested post-thermal imidization at ~200–300 °C; solubility assessed at 10–20 wt% in NMP/DMAc at 25 °C [1]. |
Why This Matters
For solution-based polymer processing (spin-coating, casting), maintained solubility at high concentration after imidization is a critical procurement discriminator that directly impacts film quality and manufacturing throughput.
- [1] Kim, S. Y. et al. (KAIST). Diamine compound containing two substituents with asymmetric structure and polymer produced using same. Korean Patent KR101397365B1, filed December 5, 2012, and issued May 19, 2014. View Source
